5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole
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Overview
Description
5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings
Mechanism of Action
Target of Action
Similar compounds in the imidazothiazole class have been found to interact with various biological targets, such as indolamine 2,3-dioxygenase 1 (ido1) .
Mode of Action
Other imidazothiazoles have been shown to interact with their targets in a variety of ways, such as binding to dna and interacting with topoisomerase ii .
Pharmacokinetics
Its predicted density is 1.91±0.1 g/cm3, and its predicted pKa is 4.28±0.40 , which may influence its bioavailability.
Result of Action
Similar compounds have shown dose-dependent antiproliferative effects against various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole typically involves the reaction of 2-aminothiazole with bromoacetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired imidazo[2,1-B][1,3]thiazole ring system .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where the initial reaction of aminothiazole with bromoacetone is followed by cyclization and purification steps .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted imidazo[2,1-B][1,3]thiazoles, oxidized derivatives, and reduced analogs .
Scientific Research Applications
5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole include:
- 5-Bromo-1,3-thiazole
- Imidazo[2,1-B][1,3]thiazole derivatives
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-bromo-3-methylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c1-4-3-10-6-8-2-5(7)9(4)6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPHRSDKERLOBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(N12)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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